molecular formula C12H11Cl2NO4 B12880684 Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B12880684
M. Wt: 304.12 g/mol
InChI Key: CHHZLBUNRQPRRK-CDUCUWFYSA-N
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Description

Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinoline core with carboxymethyl and dichloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Trans-4-hydroxy-L-proline: Another compound with a similar structure but different functional groups, used in collagen synthesis and other biological processes.

    Trans-4-aminomethylcyclohexanecarboxylic acid: Known for its antifibrinolytic properties and used in medical applications to prevent excessive bleeding.

Uniqueness

Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dichloro substituents and carboxymethyl group differentiate it from other similar compounds, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11Cl2NO4

Molecular Weight

304.12 g/mol

IUPAC Name

(2S,4S)-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11Cl2NO4/c13-6-3-7(14)11-5(2-10(16)17)1-9(12(18)19)15-8(11)4-6/h3-5,9,15H,1-2H2,(H,16,17)(H,18,19)/t5-,9-/m0/s1

InChI Key

CHHZLBUNRQPRRK-CDUCUWFYSA-N

Isomeric SMILES

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)CC(=O)O

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)CC(=O)O

Origin of Product

United States

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